Deoxyhumulone
Overview
Description
Deoxyhumulone is a prenylated acylphloroglucinol compound found in the hop plant (Humulus lupulus). It is a key intermediate in the biosynthesis of bitter acids, which are significant contributors to the bitter taste of beer. This compound is characterized by its 2-acyl-4,6-diprenylphloroglucinol structure, where the acyl group is specified as 3-methylbutanoyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxyhumulone typically involves the prenylation of acylphloroglucinol derivatives. One common method is the Friedel-Crafts acylation of phloroglucinol, followed by prenylation using aromatic prenyltransferase enzymes . The reaction conditions often include the use of organic solvents like nitrobenzene under an inert atmosphere (argon) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from hop plants. The process includes harvesting the hop cones, followed by solvent extraction to isolate the lupulin glands, which contain the bitter acids. The extracted compounds are then purified using chromatographic techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxyhumulone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form humulone, a key bitter acid in hops.
Reduction: Reduction reactions can modify the prenyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Humulone and other oxidized derivatives.
Reduction: Reduced prenylated derivatives.
Substitution: Various substituted acylphloroglucinol compounds.
Scientific Research Applications
Deoxyhumulone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bitter acids and prenylated compounds.
Biology: Studies have shown its role in plant metabolism and its potential as a natural antimicrobial agent.
Medicine: this compound and its derivatives exhibit anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is utilized in the brewing industry to enhance the flavor and stability of beer.
Mechanism of Action
Deoxyhumulone exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membranes of Gram-positive bacteria, similar to ionophore antibiotics.
Anti-inflammatory and Antioxidant Effects: It modulates inflammatory pathways and scavenges free radicals.
Anticancer Properties: It induces apoptosis and inhibits the proliferation of cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Humulone: An oxidized derivative of deoxyhumulone, known for its bitter taste in beer.
Cohumulone: Another bitter acid with similar properties but different acyl group.
Lupulone: A beta-acid with antimicrobial and anticancer activities.
Uniqueness: this compound is unique due to its specific acyl group and its role as a precursor in the biosynthesis of both alpha and beta bitter acids.
Properties
IUPAC Name |
3-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)7-9-15-19(23)16(10-8-13(3)4)21(25)18(20(15)24)17(22)11-14(5)6/h7-8,14,23-25H,9-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYBQBZOHCACCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195922 | |
Record name | Deoxyhumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Deoxyhumulone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4374-93-0 | |
Record name | Deoxyhumulone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4374-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyhumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyhumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEOXYHUMULONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G8GOM6DZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Deoxyhumulone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
Record name | 4-Deoxyhumulone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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